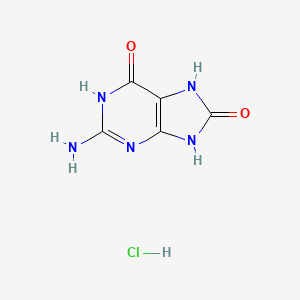

2-Amino-6,8-dihydroxypurine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-6,8-dihydroxypurine Hydrochloride is produced by oxidative damage of DNA or RNA by reactive oxygen and nitrogen species, including hydroxyl radical and peroxynitrite . It serves as a measure of oxidative stress in biological systems .

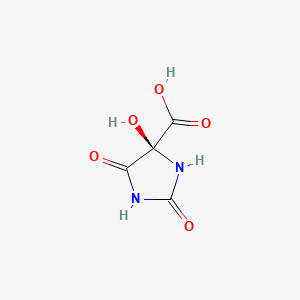

Molecular Structure Analysis

The molecular weight of 2-Amino-6,8-dihydroxypurine Hydrochloride is 203.59 . Its molecular formula is C5H5N5O2•HCl . The Infrared Spectrum and Proton NMR Spectrum conform to the structure .Physical And Chemical Properties Analysis

2-Amino-6,8-dihydroxypurine Hydrochloride is a solid substance . It is soluble in water (<1 mg/ml at 25° C), ethanol (sparingly), DMSO (sparingly), DMF (sparingly), and 2 M NaOH (1 mg/ml) .Applications De Recherche Scientifique

Oxidation and Transformation

2-Amino-6,8-dihydroxypurine hydrochloride, through its analog 2-aminopurine, is involved in oxidation processes. Bergmann, Levin, and Kwietny (1958) demonstrated that 2-aminopurine is oxidized by mammalian xanthine oxidase to form guanine, while its hydroxy derivative is oxidized at a much greater rate (Bergmann, Levin, & Kwietny, 1958).

Synthesis and Chemical Reactions

Lu Ming (2006) highlighted the significance of 2-amino-6-alkoxypurine as an important intermediate in nucleotide synthesis, providing methods for synthesizing various derivatives of this compound (Lu Ming, 2006). Similarly, Barrett (1981) studied the mutation-inducing capacity of 2-aminopurine in mammalian cells, showing its weak transforming capability (Barrett, 1981).

Biochemical Probing and Fluorescence

The fluorescence properties of 2-aminopurine, a variant of 2-amino-6,8-dihydroxypurine hydrochloride, are significantly influenced by its microhydration state. Lobsiger et al. (2014) found that the fluorescence lifetime of 2-aminopurine increases dramatically when part of a hydrate cluster (Lobsiger et al., 2014).

Pharmacological Implications

Electrochemical Studies

The electrochemical oxidation of aminopurines and their hydroxy derivatives, including 2-amino-6,8-dihydroxypurine hydrochloride, has been studied by Yao and Musha (1979), who noted an increased ease of oxidation with additional hydroxyl or amino groups (Yao & Musha, 1979).

Catalytic Specificity

Cao, Pauff, and Hille (2010) explored the catalytic specificity of xanthine oxidase with 2-amino-6,8-dihydroxypurine hydrochloride, demonstrating its hydroxylation to form uric acid, revealing insights into enzyme selectivity (Cao, Pauff, & Hille, 2010).

Propriétés

IUPAC Name |

2-amino-7,9-dihydro-1H-purine-6,8-dione;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5O2.ClH/c6-4-8-2-1(3(11)10-4)7-5(12)9-2;/h(H5,6,7,8,9,10,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZKRTEBHJIBRHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(NC(=O)N1)N=C(NC2=O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696516 |

Source

|

| Record name | 2-Amino-7,9-dihydro-3H-purine-6,8-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Hydroxyguanine Hydrochloride | |

CAS RN |

1246818-54-1 |

Source

|

| Record name | 2-Amino-7,9-dihydro-3H-purine-6,8-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

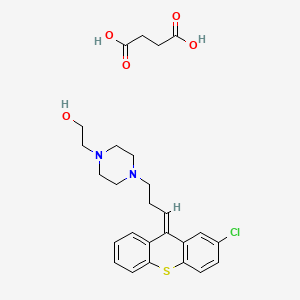

![2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol-d4](/img/structure/B587874.png)